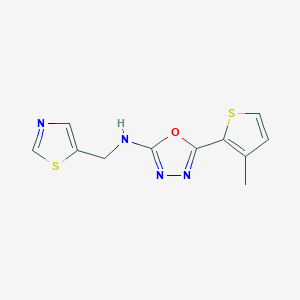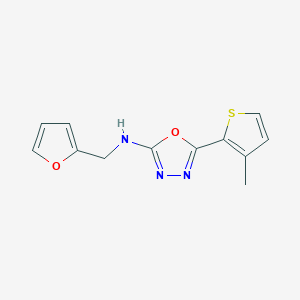
N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as DMSMPM and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of DMSMPM is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. These receptors are located in the endoplasmic reticulum and are involved in the regulation of calcium signaling, protein folding, and lipid metabolism. DMSMPM has been shown to bind to these receptors with high affinity, leading to the modulation of their downstream signaling pathways.
Biochemical and Physiological Effects:
DMSMPM has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate calcium signaling, leading to the regulation of neuronal excitability and synaptic plasticity. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, DMSMPM has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
实验室实验的优点和局限性
DMSMPM has several advantages for lab experiments. It is a highly specific ligand for sigma-1 receptors, making it a useful tool for studying the role of these receptors in various physiological processes. It is also relatively easy to synthesize and has good solubility in organic solvents. However, DMSMPM has some limitations for lab experiments. It has low water solubility, which can make it difficult to use in aqueous solutions. Additionally, it has a relatively short half-life, which can limit its usefulness for long-term studies.
未来方向
There are several future directions for research on DMSMPM. One potential area of research is the development of more water-soluble analogs of DMSMPM, which would make it easier to use in aqueous solutions. Another area of research is the development of more potent and selective ligands for sigma-1 receptors, which could lead to the development of more effective treatments for various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of DMSMPM and its potential therapeutic applications.
Conclusion:
In conclusion, DMSMPM is a chemical compound that has been widely studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, including the modulation of sigma-1 receptors and anti-inflammatory properties. While it has several advantages for lab experiments, it also has some limitations. There are several future directions for research on DMSMPM, including the development of more water-soluble analogs and more potent and selective ligands for sigma-1 receptors.
合成方法
The synthesis of DMSMPM involves the reaction of N-methyl-1-(3-phenylphenyl)methanamine with dimethylsulfamoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting product is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
科学研究应用
DMSMPM has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma-1 receptors, which are known to play a role in a variety of physiological processes including pain perception, mood regulation, and learning and memory. DMSMPM has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-(dimethylsulfamoyl)-N-methyl-1-(3-phenylphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-17(2)21(19,20)18(3)13-14-8-7-11-16(12-14)15-9-5-4-6-10-15/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTUPPRKMGSUHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)CC1=CC(=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[(1-Ethenylpyrazol-4-yl)methyl]piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B6625080.png)
![5-Ethoxy-2-[4-(oxan-4-yl)butanoylamino]benzamide](/img/structure/B6625096.png)
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B6625104.png)


![N-[2-(2-cyanoethyl)-5-methylpyrazol-3-yl]-1-(2-fluoro-4-methylphenyl)methanesulfonamide](/img/structure/B6625121.png)
![N-[[1-(4-methoxyphenyl)triazol-4-yl]methyl]-2-propylfuran-3-carboxamide](/img/structure/B6625123.png)
![(4aR,7aS)-1-(4-fluoro-3-methoxyphenyl)sulfonyl-3,4,4a,6,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B6625127.png)
![1-[3-(2-Chloro-6-fluorophenyl)propylamino]cyclopropane-1-carboxamide](/img/structure/B6625129.png)
![1-(1,2-benzoxazol-3-yl)-N-[(4-methoxy-3-methylphenyl)methyl]methanesulfonamide](/img/structure/B6625136.png)
![2-[4-[But-2-ynyl(prop-2-ynyl)sulfamoyl]-2-fluorophenoxy]acetic acid](/img/structure/B6625146.png)
![4-[4-[Cyclobutyl(methyl)sulfamoyl]-2-fluorophenoxy]butanoic acid](/img/structure/B6625147.png)

![[(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolan-3-yl]-(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B6625179.png)